molecular formula C6H3N5O2 B14201384 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile CAS No. 828294-91-3

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile

Katalognummer: B14201384
CAS-Nummer: 828294-91-3
Molekulargewicht: 177.12 g/mol
InChI-Schlüssel: IAPIKVMSMWSWEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique triazepine ring structure, which contributes to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable dicarbonitrile precursor with hydrazine derivatives, followed by cyclization to form the triazepine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazepine ring .

Wissenschaftliche Forschungsanwendungen

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carbonitrile
  • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Comparison: Compared to these similar compounds, 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile exhibits unique reactivity and stability due to its distinct triazepine ring structure. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

828294-91-3

Molekularformel

C6H3N5O2

Molekulargewicht

177.12 g/mol

IUPAC-Name

2,4-dioxo-1,5-dihydro-1,3,5-triazepine-6,7-dicarbonitrile

InChI

InChI=1S/C6H3N5O2/c7-1-3-4(2-8)10-6(13)11-5(12)9-3/h(H3,9,10,11,12,13)

InChI-Schlüssel

IAPIKVMSMWSWEE-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C1=C(NC(=O)NC(=O)N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.